![molecular formula C11H11NO4S2 B14019296 o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate CAS No. 73709-51-0](/img/structure/B14019296.png)
o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate is a chemical compound with the molecular formula C10H11NO3S2 It is known for its unique structure, which includes a nitrophenyl group and a carbonodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate typically involves the reaction of ethyl carbonodithioate with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance the production process. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbonodithioate moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- o-Ethyl s-[2-(2-nitrophenyl)-2-oxoethyl] carbonodithioate
- o-Ethyl s-[2-(4-nitrophenyl)-2-oxoethyl] carbonodithioate
- o-Ethyl s-[2-(3-nitrophenyl)-2-oxopropyl] carbonodithioate
Uniqueness
o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
CAS No. |
73709-51-0 |
|---|---|
Molecular Formula |
C11H11NO4S2 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
O-ethyl [2-(3-nitrophenyl)-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C11H11NO4S2/c1-2-16-11(17)18-7-10(13)8-4-3-5-9(6-8)12(14)15/h3-6H,2,7H2,1H3 |
InChI Key |
MCEGWXOTZDFRKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


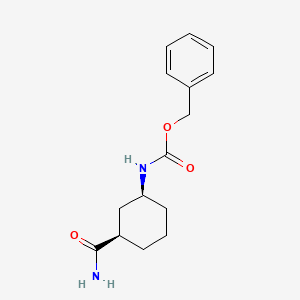
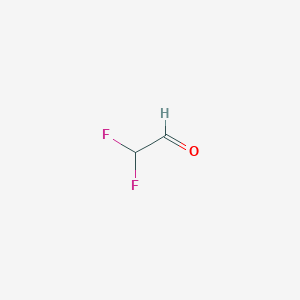

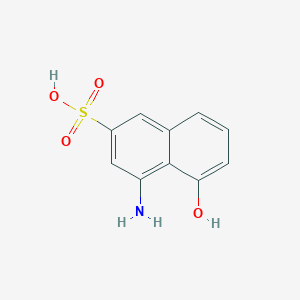
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)


![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
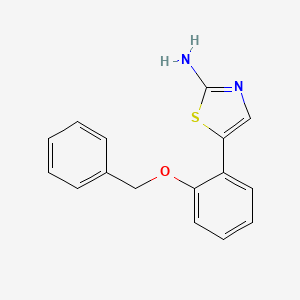
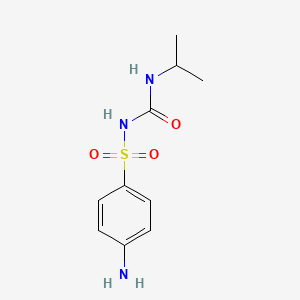
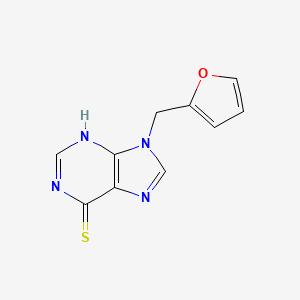
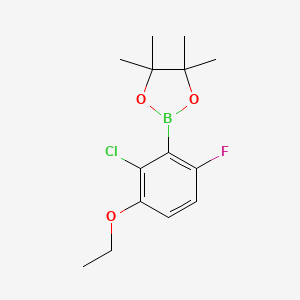
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
